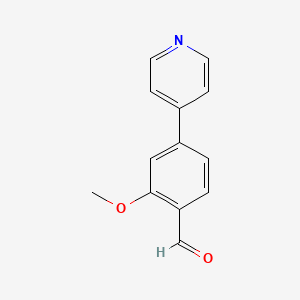![molecular formula C6H10O2 B14029945 2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)
2-Oxabicyclo[3.2.0]heptan-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[320]heptan-6-OL is a bicyclic ether compound with a unique structure that includes an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.0]heptan-6-OL can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[3.2.0]heptan-6-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen bridge and the strained bicyclic structure.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction may yield alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[3.2.0]heptan-6-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[3.2.0]heptan-6-OL involves its interaction with molecular targets through its oxygen bridge and strained bicyclic structure. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a different ring size and structure.
2-Oxabicyclo[2.2.2]octane: A compound with a similar oxygen bridge but a larger ring system.
7-Oxabicyclo[4.1.0]heptan-3-ol: A related compound with a different substitution pattern.
Uniqueness
2-Oxabicyclo[3.2.0]heptan-6-OL is unique due to its specific ring size and the position of the oxygen bridge. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-oxabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H10O2/c7-5-3-6-4(5)1-2-8-6/h4-7H,1-3H2 |
InChI-Schlüssel |
JNYVVSLLSSHVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


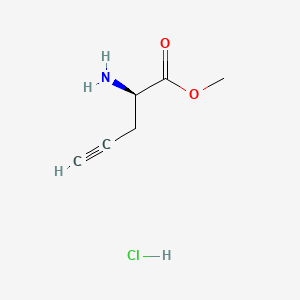
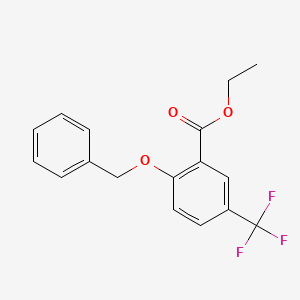
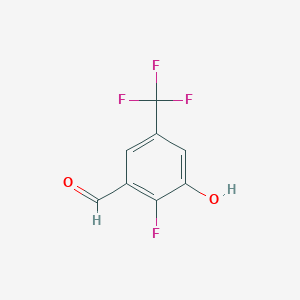

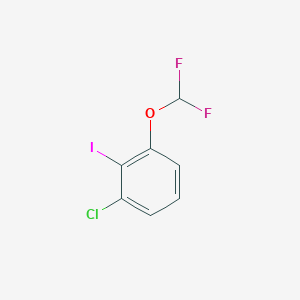
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
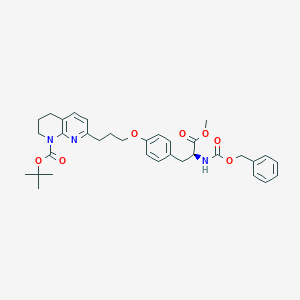
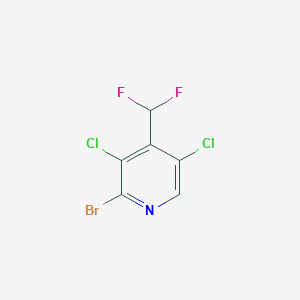
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)

